molecular formula C25H32S B1667610 (E)-6-(2-(4-(Ethylthio)phenyl)-1-methylethenyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene CAS No. 89471-17-0

(E)-6-(2-(4-(Ethylthio)phenyl)-1-methylethenyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene

Cat. No.: B1667610
CAS No.: 89471-17-0
M. Wt: 364.6 g/mol
InChI Key: LEJWGHPGBRILFI-FBMGVBCBSA-N
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Description

Arotinoid ethylsulfide is a biochemical.

Scientific Research Applications

Synthesis and Antimicrobial Activity

(E)-6-(2-(4-(Ethylthio)phenyl)-1-methylethenyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene and related compounds have been studied for their antimicrobial activity. A study involving the synthesis of various heterocyclic compounds that include similar structures showed promising results against various bacteria and fungi. The study highlighted the potential of these compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Kinetic Stabilization of Reactive Species

Research has also focused on the kinetic stabilization of highly reactive chemical species using bulky substituents, which are similar to the one found in the mentioned compound. These stabilizations are crucial for creating novel types of highly reactive chemical species like N-thiosulfinylaniline and thioaldehyde. The stabilization facilitates the synthesis and application of these reactive species in various chemical reactions (Okazaki, 2014).

Application in Solar Cell Technology

Additionally, compounds structurally related to this compound have been used in the development of solar cell technology. Studies on the use of modified fullerene acceptors and polymer donors in the construction of bulk hetero-junction solar cells indicate the potential of such compounds in improving solar cell efficiencies (Nagarjuna, Bagui, Gupta, & Singh, 2017).

Synthesis of Functionalized Molecules

Research into the synthesis of functionalized molecules utilizing similar compounds has been conducted, providing insights into the creation of novel substances with potential applications in various fields of chemistry. These syntheses contribute to the development of new materials with unique properties (Shatirova & Nagieva, 2020).

Properties

CAS No.

89471-17-0

Molecular Formula

C25H32S

Molecular Weight

364.6 g/mol

IUPAC Name

6-[(E)-1-(4-ethylsulfanylphenyl)prop-1-en-2-yl]-1,1,4,4-tetramethyl-2,3-dihydronaphthalene

InChI

InChI=1S/C25H32S/c1-7-26-21-11-8-19(9-12-21)16-18(2)20-10-13-22-23(17-20)25(5,6)15-14-24(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3/b18-16+

InChI Key

LEJWGHPGBRILFI-FBMGVBCBSA-N

Isomeric SMILES

CCSC1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

SMILES

CCSC1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Canonical SMILES

CCSC1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Arotinoid ethylsulfide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-6-(2-(4-(Ethylthio)phenyl)-1-methylethenyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
Reactant of Route 2
Reactant of Route 2
(E)-6-(2-(4-(Ethylthio)phenyl)-1-methylethenyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
Reactant of Route 3
Reactant of Route 3
(E)-6-(2-(4-(Ethylthio)phenyl)-1-methylethenyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
Reactant of Route 4
Reactant of Route 4
(E)-6-(2-(4-(Ethylthio)phenyl)-1-methylethenyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
Reactant of Route 5
Reactant of Route 5
(E)-6-(2-(4-(Ethylthio)phenyl)-1-methylethenyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
Reactant of Route 6
Reactant of Route 6
(E)-6-(2-(4-(Ethylthio)phenyl)-1-methylethenyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene

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